4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol
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Overview
Description
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is an organic compound with a complex structure that includes both hydroxyl and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol typically involves the reaction of a phenolic compound with an alkyne and an ethylene oxide derivative. The reaction conditions often require the use of a base to deprotonate the phenol, allowing it to react with the alkyne and ethylene oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major products are alkenes or alkanes, depending on the extent of reduction.
Substitution: The major products are ethers or amines, depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethoxy)phenol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
2-(prop-2-yn-1-yl)phenol: Lacks the ethylene oxide derivative, reducing its solubility in water and other polar solvents.
Uniqueness
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is unique due to the presence of both hydroxyl and alkyne functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
918495-54-2 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-2-prop-2-ynylphenol |
InChI |
InChI=1S/C11H12O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h1,4-5,8,12-13H,3,6-7H2 |
InChI Key |
XZTOYNFMDYIGSE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
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